2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester is a synthetic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a methoxy group, a quinazolinone moiety, and an ethyl ester functional group, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various chemical reactions involving starting materials such as benzoic acid derivatives and quinazoline precursors. Its synthesis has been explored in several research studies that focus on the development of novel quinazoline derivatives with potential therapeutic applications.
This compound can be classified under:
The synthesis of 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester typically involves the following steps:
The synthesis can be optimized using microwave-assisted methods or solvent-free conditions to improve yield and reduce reaction times. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.
Key structural data include:
The compound can undergo various chemical reactions typical for esters and quinazolines:
Reactions are typically monitored using Thin Layer Chromatography (TLC) and characterized by NMR and MS to confirm product formation.
The mechanism of action for compounds like 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester often involves interaction with specific biological targets:
Research indicates that certain modifications on the quinazoline ring enhance binding affinity to target proteins, impacting their efficacy as therapeutic agents.
2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester (CAS 1171924-59-6) emerged in the late 2000s–early 2010s as part of a broader exploration of quinazolinone derivatives for targeted cancer therapies. Its identification coincided with key advancements in multi-target kinase inhibitor design, particularly following FDA approvals of quinazoline-based drugs like Erlotinib (2004) and Idelalisib (2014) [3]. The compound was developed to probe synergistic therapeutic pathways, capitalizing on the quinazolinone core’s ability to engage both kinase and epigenetic targets. Early synthetic work focused on derivatizing the C3/C4 positions of the quinazolinone scaffold – a strategy highlighted in seminal studies that integrated hydroxamic acid linkers for HDAC inhibition [3]. Commercial availability by research suppliers (e.g., Endotherm LSM) since the mid-2010s enabled broader pharmacological characterization, with standardized purity exceeding 95% [1].
This compound features three modular domains critical for bioactivity:
Table 1: Structural Features and Functional Roles
Structural Domain | Key Features | Role in Bioactivity |
---|---|---|
Quinazolin-4-one core | Planar heterocycle; H-bond acceptor at C4=O; N1 solvent-exposed | Kinase hinge binding; HDAC cap group anchoring |
C3-methylenebenzoate linker | -CH₂- spacer; rotatable bond angle ~110° | Projects benzoate into hydrophobic pockets; modulates conformational flexibility |
2-Methoxy-6-benzoic acid ethyl ester | Electron-donating methoxy group; ethyl ester at C1' | Membrane permeability enhancement; metabolic stability tuning |
The compound’s strategic value lies in its capacity to bridge dual-target inhibitor paradigms, specifically addressing limitations of mono-target anticancer agents:
Table 2: Research Applications of Key Structural Derivatives
Structural Modification Site | Exemplary Derivatives | Primary Research Application |
---|---|---|
C4-oxo group | Hydroxamic acid conjugation (e.g., 48c [3]) | Dual PI3Kδ/HDAC6 inhibitors for AML |
Benzoate C2-methoxy | Ortho vs. para positional isomers [6] | Solvent-exposed group optimization for kinase selectivity |
Ethyl ester | Carboxylic acid or amide variants [4] | Prodrug activation studies; solubility enhancement |
Contemporary research prioritizes this scaffold for selective polypharmacology, leveraging its adaptability to generate isoform-specific inhibitors with reduced off-target toxicity compared to pan-inhibitors like Fimepinostat [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: